N-phenyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide
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Overview
Description
N-phenyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperidine ring, a trifluoromethyl group, and a pyridine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of phenylpiperidine with a trifluoromethylpyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-phenyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group, used in similar applications.
Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl]-: Shares structural similarities and is used in related fields.
Uniqueness
N-phenyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide stands out due to its unique combination of a piperidine ring and a trifluoromethyl-pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-phenyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)16-7-4-8-17(24-16)27-13-14-9-11-25(12-10-14)18(26)23-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZPRUDRKMCYJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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